Home > Products > Screening Compounds P54225 > 5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid
5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid - 1009419-81-1

5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid

Catalog Number: EVT-2684179
CAS Number: 1009419-81-1
Molecular Formula: C13H17NO6S2
Molecular Weight: 347.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid is a chemical compound with the molecular formula C13_{13}H17_{17}N1_{1}O6_{6}S2_{2} and a molecular weight of 347.41 g/mol. This compound belongs to the class of benzoic acids, specifically modified by the addition of sulfamoyl and methylsulfanyl groups. Its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting bacterial infections.

Source and Classification

This compound can be classified under various categories based on its functional groups:

  • Benzoic Acid Derivative: Due to the presence of a benzoic acid moiety.
  • Sulfamoyl Compound: Contains a sulfamoyl group (-SO2_2NH2_2).
  • Thioether: Incorporates a methylsulfanyl group (-S-CH3_3).

The compound is identified by its CAS number 1009419-81-1, and it has been referenced in various scientific literature and patent documents, indicating its relevance in research and potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of 5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid typically involves several chemical reactions:

  1. Formation of Sulfamoyl Group: The initial step may involve the reaction of benzoic acid derivatives with sulfamide reagents to introduce the sulfamoyl functionality.
  2. Introduction of Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions where a methylthio group is added to an appropriate precursor.
  3. Carboxylic Acid Formation: The carboxylic acid group can be introduced via oxidation of alcohol or direct carboxylation methods.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for monitoring the progress and verifying the structure of intermediates and final products .

Molecular Structure Analysis

Structure

The molecular structure consists of:

  • A benzoic acid core with a methyl group at the 2-position.
  • A sulfamoyl group attached to a propyl chain that incorporates a methylsulfanyl substituent at one end.

Data

The compound’s structural representation can be illustrated by its linear formula:

C13H17N1O6S2\text{C}_{13}\text{H}_{17}\text{N}_1\text{O}_6\text{S}_2

Key structural features include:

  • Aromatic ring system
  • Sulfonamide linkage
  • Methylthio substituent
Chemical Reactions Analysis

Reactions

5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid can participate in various chemical reactions:

  1. Acid-Base Reactions: The carboxylic acid can donate protons, making it reactive towards bases.
  2. Esterification: It can react with alcohols under acidic conditions to form esters.
  3. Amide Formation: The sulfamoyl group can react with amines, leading to amide bond formation.

Technical Details

Reactivity is influenced by the presence of electron-withdrawing groups (like sulfonamide), which enhance electrophilicity at certain positions on the aromatic ring, facilitating substitution reactions .

Mechanism of Action

Process

The mechanism of action for this compound, particularly if explored as an antibiotic or therapeutic agent, may involve:

  1. Inhibition of Bacterial Growth: By interfering with essential bacterial processes such as cell wall synthesis or protein synthesis.
  2. Targeting Specific Enzymes: The sulfamoyl group may mimic substrates for enzymes involved in bacterial metabolism.

Data

Studies on similar compounds suggest that modifications to the sulfonamide moiety can enhance antibacterial activity by improving binding affinity to bacterial targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Specific melting point data is not available but is essential for characterizing purity.
  • Solubility: Likely soluble in polar solvents due to the presence of carboxylic acid and sulfamoyl groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits typical reactivity associated with carboxylic acids and sulfonamides.

Relevant data from literature suggest that such compounds often exhibit significant biological activity due to their structural features .

Applications

5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid has potential applications in:

  • Pharmaceutical Development: As a candidate for antibiotics targeting resistant bacterial strains.
  • Research Tools: In studies exploring sulfonamide derivatives for their biological activities.

This compound exemplifies how structural modifications can lead to enhanced pharmacological properties, making it a subject of interest in medicinal chemistry .

Introduction to Sulfamoyl-Carboxy Hybrid Architectures in Medicinal Chemistry

Sulfamoyl-carboxylate hybrid architectures represent a strategically important class of bioactive molecules characterized by the integration of sulfonamide (–SO₂NH–) and carboxylic acid (–COOH) pharmacophores within a single scaffold. This design leverages the complementary physicochemical and target-binding properties of both functional groups. Sulfonamides contribute strong hydrogen-bonding capacity, polarity, and conformational rigidity, while carboxylic acids enhance water solubility, facilitate salt formation for improved bioavailability, and serve as potent zinc-binding groups (ZBGs) in enzyme inhibition. The compound 5-{[1-carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid exemplifies this architecture through its dual-carboxylate system linked via a sulfamoyl bridge to an aliphatic thioether side chain. This molecular framework enables multifaceted target engagement, positioning it as a compelling candidate for therapeutic development.

Structural Uniqueness of 5-{[1-Carboxy-3-(Methylsulfanyl)Propyl]Sulfamoyl}-2-Methylbenzoic Acid

This compound features a distinctive tetra-partite structure integrating key functional domains:

  • Ortho-Methyl Benzoic Acid Domain: A 2-methylbenzoic acid moiety providing steric constraint near the carboxylate group, influencing binding pocket orientation and metabolic stability. The methyl group enhances lipophilicity for membrane penetration.
  • Central Sulfamoyl Linker (–SO₂NH–): Connects the aromatic system to the aliphatic chain, conferring conformational semi-rigidity and serving as a hydrogen-bond acceptor/donor.
  • Thioether-Containing Alkyl Spacer (–SCH₃): The 3-(methylsulfanyl)propyl chain introduces a polarizable sulfur atom capable of hydrophobic interactions, van der Waals contacts, and potential metabolic modulation.
  • Terminal Carboxylate: A second carboxylic acid group augmenting water solubility and metal-coordination capacity.

Table 1: Key Structural Domains and Their Putative Roles

Structural DomainChemical FeaturesPutative Pharmacological Roles
2-Methylbenzoic AcidAromatic ring, ortho-methyl, carboxylateTarget binding (e.g., enzyme active sites), enhanced lipophilicity, conformational influence
Sulfamoyl Linker (–SO₂NH–)Sulfonamide groupHydrogen bonding, conformational constraint, metabolic stability
3-(Methylsulfanyl)propyl ChainAliphatic spacer, thioether (–S–)Hydrophobic interactions, van der Waals contacts, potential metabolic pathway influence
Terminal CarboxylateCarboxylic acid (–COOH)Solubility enhancement, zinc binding, ionic/salt bridge formation

The molecular formula and weight can be inferred from structural analogs like C₁₅H₁₅NO₄S (MW 305.35) [1], though the exact mass for this derivative requires adjustment for the extended 1-carboxy-3-(methylsulfanyl)propyl chain. Computational parameters (e.g., TPSA ~110 Ų, cLogP ~1.5-2.5) predict moderate permeability and solubility, suitable for intracellular targets. The thioether moiety offers a site for controlled oxidation to sulfoxide/sulfone metabolites, potentially fine-tuning activity or clearance [2].

Historical Evolution of Sulfamoyl-Benzocarboxylic Acid Derivatives in Drug Discovery

Sulfamoyl-benzoic acid derivatives emerged as privileged scaffolds due to their versatility in targeting diverse biological pathways. Key milestones include:

  • Carbonic Anhydrase Inhibitors (CAIs): Early sulfonamide-based CAIs (e.g., acetazolamide) demonstrated the efficacy of the sulfamoyl group as a ZBG. Subsequent integration of carboxylate groups, as seen in compounds like 4-sulfamoyl phenyl diazocarboxylic acid derivatives, yielded "non-classical" CAIs with enhanced isoform selectivity. These hybrids exploit dual binding motifs, where the carboxylate either directly coordinates the active-site zinc or displaces water/hydroxide ions, creating steric hindrance for selective inhibition [5].
  • Lysophosphatidic Acid Receptor 2 (LPA₂) Agonists: Research into radiation protection and antiapoptotic agents identified sulfamoyl benzoic acids (SBAs) as potent, specific LPA₂ agonists. Compounds like 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (11d) achieved picomolar potency (EC₅₀ = 5.06 pM) through optimized sulfamoyl-linked benzoic acid cores tethered to hydrophobic pharmacophores. This demonstrated the scaffold's capacity for high-affinity GPCR targeting [2].
  • Antiviral Capsid Binders: Derivatives like 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoic acid (2a) inhibited enteroviruses (e.g., coxsackievirus B3) by binding a novel capsid pocket between VP1-VP3 protomers. Analog optimization yielded compounds (e.g., 4 and 7a) with IC₅₀ values of ~4.3 μM, superior to the reference 2a (IC₅₀ 5.54 μM). Activity correlated with induced capsid thermal stabilization [6].

Table 2: Evolution of Key Sulfamoyl-Benzoic Acid Therapeutics/Leads

Therapeutic AreaExemplar Compound (Code)Key Structural FeaturesReported Activity
Carbonic Anhydrase Inhibition4-Sulfamoyl phenyl diazocarboxylic acid (C4)Tri-carboxylic acid/sulfonamide hybridPotent hCA II inhibitor (Kᵢ low µM-nM range) [5]
LPA₂ Receptor AgonismCompound 11dSulfamoylbenzoic acid + naphthalimideEC₅₀ = 5.06 pM [2]
Enterovirus InhibitionCompound 2a4-(Phthalimido)phenylsulfonamido benzoic acidCapsid binder; IC₅₀ = 5.54 µM vs. CVB3 [6]
Emerging Hybrid5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acidOrtho-methylbenzoate + alkylthioether carboxylateTarget engagement under investigation

This evolution underscores the scaffold’s adaptability: modifications to the benzoic acid ring (e.g., ortho-methyl), the sulfamoyl nitrogen substituent (e.g., alkyl chains with terminal carboxylates/thioethers), and the introduction of bioisosteric elements (e.g., replacing –S– with –NH–SO₂–) [2] [6] have continually expanded its therapeutic potential.

Properties

CAS Number

1009419-81-1

Product Name

5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid

IUPAC Name

5-[(1-carboxy-3-methylsulfanylpropyl)sulfamoyl]-2-methylbenzoic acid

Molecular Formula

C13H17NO6S2

Molecular Weight

347.4

InChI

InChI=1S/C13H17NO6S2/c1-8-3-4-9(7-10(8)12(15)16)22(19,20)14-11(13(17)18)5-6-21-2/h3-4,7,11,14H,5-6H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

LYBCLCKCCNIXRW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O)C(=O)O

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.